2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features a unique combination of benzodioxepin and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of 3,4-dihydro-2H-1,5-benzodioxepin: This can be achieved through the cyclization of catechol with an appropriate dihalide under basic conditions.
Synthesis of the pyridazinone core: This involves the reaction of a suitable hydrazine derivative with a diketone or ketoester.
Coupling of the benzodioxepin and pyridazinone moieties: This step typically involves a condensation reaction under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxepin moieties.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and receptor binding. Its structural features make it a candidate for drug design and development.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin and pyridazinone moieties may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one: This compound itself.
3,4-dihydro-2H-1,5-benzodioxepin derivatives: Compounds with similar benzodioxepin structures.
Pyridazinone derivatives: Compounds with similar pyridazinone cores.
Uniqueness
The uniqueness of This compound lies in its combination of benzodioxepin and pyridazinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not typically observed in simpler compounds.
Properties
Molecular Formula |
C23H22N2O6 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C23H22N2O6/c1-28-19-7-4-15(12-21(19)29-2)17-6-9-23(27)25(24-17)14-18(26)16-5-8-20-22(13-16)31-11-3-10-30-20/h4-9,12-13H,3,10-11,14H2,1-2H3 |
InChI Key |
LXBADDZNGPZTBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCCO4)OC |
Origin of Product |
United States |
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